molecular formula C21H20N4O3 B2504076 3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105240-23-0

3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2504076
CAS No.: 1105240-23-0
M. Wt: 376.416
InChI Key: MHHUPPIHPHVDJR-UHFFFAOYSA-N
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Description

3-Isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic hybrid compound designed for research applications, particularly in oncology and medicinal chemistry. It features a quinazoline-2,4(1H,3H)-dione core, a privileged scaffold in drug discovery known for its diverse pharmacological profiles . This core structure is fused with a 1,2,4-oxadiazole heterocycle bearing a meta-tolyl (m-tolyl) substituent. The 1,2,4-oxadiazole ring is a valued bioisostere, often used to improve the metabolic stability and binding affinity of lead compounds . Recent scientific investigations highlight the significant potential of molecular hybrids combining the quinazolinone scaffold with 1,2,4-oxadiazole moieties. Such compounds have been developed as multi-targeted agents capable of inhibiting key oncogenic kinases. Research on analogous structures has demonstrated potent antiproliferative activity through dual inhibition of epidermal growth factor receptor (EGFR) and the BRAF mutant kinase, both critical targets in cancer cell signaling pathways . The specific substitution pattern of this compound—with an isopropyl group on the quinazoline-dione nitrogen and a m-tolyl group on the oxadiazole ring—allows researchers to probe the structure-activity relationships (SAR) essential for optimizing potency and selectivity. The compound is intended for investigative use only in laboratory settings. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-13(2)25-20(26)16-9-4-5-10-17(16)24(21(25)27)12-18-22-19(23-28-18)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHUPPIHPHVDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that quinazoline derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The incorporation of the oxadiazole ring enhances these properties due to its unique electronic characteristics .

Potential Applications:

  • Antimicrobial Activity :
    • Quinazoline derivatives, including 3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been studied for their effectiveness against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that these compounds could serve as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .
    • In vitro studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating inhibition zones comparable to standard antibiotics like ampicillin .
  • Anticancer Properties :
    • The structural features of quinazoline derivatives allow them to modulate pathways involved in cancer cell proliferation. Compounds similar to this compound have been explored for their potential in targeting cancer cells through various mechanisms including apoptosis induction and inhibition of angiogenesis .

Mechanism of Action

The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The precise pathways depend on the functional groups' interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are highlighted below:

Substituent Variations on the Oxadiazole Ring

  • 3-isopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

    • Substituent : 4-methoxyphenyl (electron-donating group).
    • Molecular Weight : 392.4 (C₂₁H₂₀N₄O₄).
    • Impact : The methoxy group increases polarity and may enhance solubility compared to the m-tolyl analog. However, steric hindrance from the isopropyl group on the quinazoline core could offset this effect .
  • Target Compound (m-tolyl substituent) Substituent: Meta-methylphenyl (hydrophobic, electron-neutral). Expected Molecular Weight: ~376.4 (estimated by replacing methoxy with methyl).

Core Structure Modifications

  • 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Core: Thieno[2,3-d]pyrimidine-2,4-dione. Activity: Demonstrated antimicrobial activity (30 µg/mL against bacterial strains) . Comparison: The thienopyrimidine core introduces sulfur, which may alter electronic properties and bioavailability compared to the quinazoline system.
  • 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Core: Pyrimidine-2,4-dione. Activity: Anti-mycobacterial (targeting tuberculosis) . Comparison: The pyrimidine core lacks the fused benzene ring of quinazoline, reducing aromatic surface area for target binding but improving metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Molecular Weight Notable Activity/Property Reference
3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (Target) Quinazoline-2,4-dione 3-(m-tolyl)-1,2,4-oxadiazol-5-yl ~376.4* N/A (structural analog) -
3-isopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 3-(4-methoxyphenyl)-1,2,4-oxadiazole 392.4 Improved solubility
1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thienopyrimidine-2,4-dione Dual oxadiazole motifs N/A Antimicrobial
6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione Piperidinylmethyl N/A Anti-mycobacterial

*Estimated based on structural analogy.

Biological Activity

3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a quinazoline core and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3, with a molecular weight of 376.416 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC21H20N4O3
Molecular Weight376.416 g/mol
IUPAC NameThis compound
InChIInChI=1S/C21H20N4O3
Canonical SMILESCC(C)C1=NC(=O)C2=C(N=C(N2C(=O)C=C1)C=C(C)C=C2)N(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that compounds containing oxadiazole and quinazoline moieties often exhibit significant enzyme inhibition properties.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

Antimicrobial Activity

In vitro studies have shown that derivatives related to this compound exhibit promising antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC): Some derivatives demonstrated MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
Derivative 7b0.22Staphylococcus aureus
Derivative 100.25Escherichia coli

Anticancer Activity

The quinazoline derivatives have been explored for their anticancer properties:

  • Cell Viability Assays: Studies indicate that certain analogs can reduce cell viability in cancer cell lines significantly .

Case Studies

A notable study investigated the effects of similar oxadiazole derivatives on cancer cell lines:

  • Study Findings:
    • Compounds exhibited IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition.
    • The derivatives showed non-cytotoxic profiles with IC50 values greater than 60 μM against healthy cells .

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